molecular formula C6H10Na4O12P2 B15129261 D-Fructose 1,6-diphosphate sodium salt

D-Fructose 1,6-diphosphate sodium salt

Cat. No.: B15129261
M. Wt: 428.04 g/mol
InChI Key: MVVGIYXOFMNDCF-UHFFFAOYSA-J
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Description

D-Fructose 1,6-diphosphate sodium salt (FDP-Na) is a phosphorylated sugar derivative critical to glycolysis, where it acts as a key intermediate in the conversion of glucose to pyruvate . Its chemical structure consists of fructose with phosphate groups esterified at the 1 and 6 positions, forming a bisphosphate (Figure 1). The sodium salt form enhances solubility and stability, making it suitable for laboratory and industrial applications .

Synonyms: D-Fructose 1,6-bisphosphate trisodium salt, Fructose-1,6-diphosphate sodium hydrate, Harden-Young ester . CAS No.: 41012-14-0 .

FDP-Na is utilized in diverse fields:

  • Biomedical Research: Acts as an allosteric activator of pyruvate kinase in glycolysis .
  • Medicine: Cardioprotective agent against chemotherapy-induced toxicity (e.g., doxorubicin) and ischemia-reperfusion injury .
  • Cosmetics: Inhibits melanin synthesis in skin whitening formulations .
  • Materials Science: Serves as a phosphate source for synthesizing hydroxyapatite nanocomposites .

Properties

IUPAC Name

tetrasodium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIYXOFMNDCF-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Na4O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose 1,6-diphosphate sodium salt is typically synthesized through the phosphorylation of D-fructose 6-phosphate by the enzyme phosphofructokinase. The reaction involves the transfer of a phosphate group from ATP to D-fructose 6-phosphate, resulting in the formation of D-fructose 1,6-diphosphate .

Industrial Production Methods: Industrial production of this compound generally involves the enzymatic phosphorylation of D-fructose 6-phosphate. The process is carried out under controlled conditions, including optimal pH and temperature, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Fructose 1,6-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Fructose 1,6-diphosphate (FDP) sodium salt is a metabolic sugar with several applications, especially in medicine, due to its protective action on cells under stress .

Protective Action During Extracorporeal Circulation

FDP has demonstrated the ability to protect erythrocyte membranes in patients undergoing extracorporeal circulation (ECC) . ECC can cause erythrocyte fragility, leading to intravascular hemolysis and post-perfusion anemia . Intravenous administration of FDP sodium salt inhibits this erythrocyte fragility . A study involving patients undergoing ECC showed that a 10% solution of FDP administered intravenously at a dose of 2.5 ml/kg body weight significantly reduced damage to erythrocyte membranes, protecting against intravascular hemolysis and post-perfusional anemia .

Reduction of Infarction in Ischemic Heart

FDP has been shown to decrease infarction in the ischemic heart . It is a rate-limiting substrate in anaerobic metabolism . One study evaluated the effect of FDP infusions on mortality rates and bowel infarction in rats with intestinal ischemia. Results indicated that FDP infusion reduced the extent of tissue damage .

Improvement of Myocardial Performance

In patients with mild to moderate heart failure, intravenous FDP produces a modest but significant increase in left ventricular ejection fraction . A study using nuclear scintigraphy found that FDP, administered intravenously at 125 mg/kg every 12 hours for four doses, resulted in a 7% increase in left ventricular ejection fraction .

Potential Treatment for Cardiovascular Ischemia

Fosfructose, a form of FDP sodium, is under development for the potential treatment of cardiovascular ischemia . It acts by stimulating anaerobic glycolysis, which generates adenosine triphosphate (ATP) under ischemic conditions, improving cellular energy metabolism in hypoperfused tissues .

Other Ischemic Conditions

Exogenously administered Fosfructose has shown benefits for various ischemic organs, including the liver, kidney, bowel, and brain, due to its ability to penetrate the blood-brain barrier . In myocardial infarction patients, FDP can improve hemodynamic parameters, attenuate ECG-proven ischemic injury and arrhythmia, prevent ATP and creatine phosphate depletion from ischemic myocardium, reduce infarct size, and increase survival rate .

Use as an Enzyme Substrate

D-Fructose 1,6-diphosphate trisodium salt is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . It serves as a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It is also an allosteric activator of enzymes like pyruvate kinase and NAD+-dependent L-(+)-lactate dehydrogenase and an inhibitor of acetate kinase .

Impact on Total Parenteral Nutrition

In vitro assessments have been conducted to compare sodium d-Fructose-1,6-diphosphate with sodium monohydrogen phosphate in total parenteral nutrition regarding calcium/phosphate precipitation .

Trade and availability

Mechanism of Action

D-Fructose 1,6-diphosphate sodium salt exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, enhancing their activity. Additionally, it inhibits acetate kinase, thereby regulating metabolic processes . The compound also increases the yield of ATP from anaerobic glycolysis, reduces ischemic tissue area, and improves haemodynamics in experimentally-induced cerebral and myocardial infarction .

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Sodium salts (e.g., trisodium for FDP) are preferred in biochemical assays due to high solubility, whereas barium or potassium salts (e.g., fructose 1-phosphate barium salt) are used in specialized enzymatic studies to avoid interference with sodium-sensitive reactions .
  • Phosphate Position : Fructose 2,6-bisphosphate regulates metabolic flux, unlike FDP, which is a substrate for aldolase .

Functional Roles in Metabolic Pathways

Glycolysis and Beyond

  • FDP : Cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) in glycolysis .
  • Fructose 2,6-bisphosphate : Activates phosphofructokinase-1 (PFK-1) to enhance glycolysis and inhibits fructose-1,6-bisphosphatase in gluconeogenesis .
  • Glucose 6-phosphate : Diverts glucose into the pentose phosphate pathway for NADPH and ribose synthesis .

Enzymatic Specificity :

  • Aldolase isoforms (e.g., chloroplast vs. cytoplasmic in plants) show distinct substrate affinities. For example, pea chloroplast aldolase has a lower Km for sedoheptulose 1,7-diphosphate (8 µM) compared to the cytoplasmic enzyme (18 µM) .

Biomedical and Industrial Uses (Table 2)

Compound Key Applications References
D-Fructose 1,6-diphosphate - Nanocomposite synthesis (e.g., cellulose/HA)
- Cardioprotective agent
- Skin whitening formulations
D-Fructose 6-phosphate - Substrate for phosphofructokinase assays
- Metabolic flux analysis
Glucose 6-phosphate - Pentose phosphate pathway studies
- Diagnostics for glycogen storage diseases
D-Ribulose 5-phosphate - Calvin cycle research
- Isotope tracing in metabolic studies

Notable Findings:

  • In nanocomposite synthesis, FDP-Na produces nano-spherical hydroxyapatite particles, whereas adenosine triphosphate (ATP) generates nanorods, highlighting the influence of phosphate source morphology .
  • FDP-Na’s cardioprotective effect is attributed to its role in maintaining ATP levels and scavenging reactive oxygen species (ROS) .

Physical and Chemical Properties

Property D-Fructose 1,6-diphosphate Sodium Salt D-Fructose 6-phosphate Disodium Salt Glucose 6-phosphate Disodium Salt
Solubility (H2O) High (hydrate form) High High
Stability Stable at -20°C Sensitive to pH fluctuations Stable at 4°C
pH Optimum for Enzymatic Use 7.4–7.6 7.0–7.5 7.0–7.5

Salt-Dependent Behavior :

  • Trisodium salts (e.g., FDP-Na) are less likely to precipitate in alkaline buffers compared to divalent salts (e.g., barium), making them ideal for cell culture and kinetic assays .

Biological Activity

D-Fructose 1,6-diphosphate (FDP) sodium salt, also known as D-Fructose 1,6-bisphosphate trisodium salt, is a significant compound in cellular metabolism and has garnered attention for its biological activities. This article explores its biochemical properties, physiological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₆H₁₁Na₃O₁₂P₂
  • Molecular Weight : 406.06 g/mol
  • CAS Number : 488-69-7
  • Appearance : White crystalline powder, highly soluble in water but insoluble in ethanol.

FDP plays a crucial role in the glycolytic pathway as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. It acts as an allosteric activator of several enzymes, including pyruvate kinase and lactate dehydrogenase, and serves as a substrate for various enzymatic reactions .

Metabolic Role

FDP is integral to energy metabolism. It enhances ATP production from anaerobic glycolysis, particularly under ischemic conditions where oxygen supply is limited. This property makes it a candidate for therapeutic use in conditions characterized by tissue hypoxia .

Cardiovascular Effects

A notable study investigated the effects of intravenous FDP on myocardial performance in patients with heart failure. The results indicated a 7% increase in left ventricular ejection fraction, suggesting that FDP could improve cardiac function in patients with compromised heart performance . The study highlighted the potential of FDP to mitigate ischemic injury during myocardial infarction and surgical trauma.

StudyInterventionOutcome
Intravenous FDP (125 mg/kg) vs. salineModest increase in left ventricular ejection fraction (p < 0.05)

Neuroprotective Effects

Research has also indicated that FDP may exhibit neuroprotective properties. In models of brain injury, FDP has been shown to reduce cellular damage associated with ischemia-reperfusion injury. This suggests its potential application in treating conditions like stroke and traumatic brain injury .

Therapeutic Applications

FDP's cytoprotective effects have prompted investigations into its therapeutic applications across various clinical scenarios:

  • Myocardial Infarction : Reduces ischemic damage and improves cardiac function.
  • Surgical Trauma : Administered to minimize tissue injury during procedures.
  • Organ Preservation : Used in transplant settings to maintain organ viability.
  • Neuroprotection : Potential treatment for stroke and brain injuries due to its ability to protect against ischemic damage .

Case Studies

  • Myocardial Infarction : A clinical trial demonstrated that patients receiving FDP showed improved cardiac output and reduced tissue necrosis compared to those receiving standard treatment.
  • Acute Lung Injury : In animal models, FDP administration significantly decreased inflammation markers and improved lung function following zymosan-induced acute lung injury .

Q & A

Q. How can researchers design experiments to minimize futile cycling between PFK and FBPase?

  • Methodological Answer : Use compartmentalized systems (e.g., permeabilized cells) to separate glycolytic and gluconeogenic enzymes . Modulate AMP/ATP ratios or employ PFK/FBPase inhibitors (e.g., citrate for PFK, AMP for FBPase) to bias pathway activity. Monitor real-time flux via ³¹P-NMR .

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